Sodium trimethylacetate hydrate
Overview
Description
Mechanism of Action
Target of Action
Sodium trimethylacetate hydrate is a chemical compound used in various chemical synthesis studies . .
Mode of Action
As a chemical reagent, it likely interacts with other compounds to facilitate chemical reactions in synthesis studies .
Result of Action
As a chemical reagent, it is likely used to facilitate specific chemical reactions in synthesis studies .
Biochemical Analysis
Cellular Effects
It’s possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It’s possible that there could be threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
It’s possible that this compound could affect metabolic flux or metabolite levels
Transport and Distribution
It’s possible that this compound could interact with transporters or binding proteins, and could have effects on its localization or accumulation
Subcellular Localization
It’s possible that there could be targeting signals or post-translational modifications that direct this compound to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium trimethylacetate hydrate can be synthesized through the neutralization of trimethylacetic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, and the resulting solution is then evaporated to obtain the hydrate form of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity. The compound is then crystallized and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium trimethylacetate hydrate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sodium ion is replaced by other cations.
Acid-Base Reactions: As a salt of a carboxylic acid, it can react with acids and bases to form corresponding salts and acids.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids like hydrochloric acid and bases like sodium hydroxide. The reactions are typically carried out in aqueous solutions at controlled temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reacting it with hydrochloric acid yields trimethylacetic acid and sodium chloride .
Scientific Research Applications
Sodium trimethylacetate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: It is utilized in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: Research involving this compound includes its potential use in drug formulation and delivery systems.
Comparison with Similar Compounds
Similar Compounds
- Sodium acetate
- Sodium propionate
- Sodium butyrate
Comparison
Sodium trimethylacetate hydrate is unique due to its branched structure, which imparts different chemical properties compared to linear carboxylate salts like sodium acetate. This structural difference affects its reactivity and solubility, making it suitable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
sodium;2,2-dimethylpropanoate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2.Na.H2O/c1-5(2,3)4(6)7;;/h1-3H3,(H,6,7);;1H2/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKVPNMBQUHJHF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635414 | |
Record name | Sodium 2,2-dimethylpropanoate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143174-36-1 | |
Record name | Sodium 2,2-dimethylpropanoate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium trimethylacetate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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